4-Methyl-1-(2-thienylsulfonyl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1-thiophen-2-ylsulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S2/c1-9-4-6-11(7-5-9)15(12,13)10-3-2-8-14-10/h2-3,8-9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZSQDCZUCSNJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methyl 1 2 Thienylsulfonyl Piperidine and Analogues
Established Synthetic Routes to Substituted Piperidine (B6355638) Ring Systems
The piperidine scaffold is a ubiquitous structural motif in pharmaceuticals and natural products, leading to the development of numerous synthetic strategies for its construction. These methods range from classical ring-closing reactions to advanced catalytic transformations, providing access to a wide array of substituted piperidine derivatives, including the requisite 4-methylpiperidine (B120128) precursor.
Intramolecular Cyclization Approaches to Piperidines
Intramolecular cyclization is a powerful strategy for forming the piperidine ring, wherein a linear substrate containing a nitrogen atom and a reactive functional group undergoes ring closure. nih.gov These reactions can be initiated through various means, including radical, electrophilic, or transition-metal-catalyzed processes. nih.govresearchgate.net For example, radical-mediated cyclizations can form piperidines from linear amino-aldehydes using cobalt(II) catalysts. nih.gov Another approach involves the intramolecular hydroamination/cyclization of alkynes, which proceeds via an acid-mediated functionalization to generate an iminium ion that subsequently cyclizes and is reduced to the piperidine. nih.gov
A notable method is the lithiation-intramolecular cyclization sequence. For instance, the reaction of N-Boc-(4-chlorobutyl)cinnamylamine with n-butyllithium and a chiral ligand like sparteine (B1682161) can produce (S)-N-Boc-2-(trans-β-styryl)piperidine, demonstrating how this strategy can also impart stereochemical control. acs.org Additionally, electroreductive cyclization using imines and terminal dihaloalkanes in a flow microreactor presents a modern, green chemistry approach to piperidine synthesis. nih.gov
Table 1: Examples of Intramolecular Cyclization for Piperidine Synthesis
| Starting Material | Reagents/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| N-Boc-N-(4-chlorobutyl)cinnamylamine | n-BuLi, (-)-sparteine | (S)-N-Boc-2-(trans-β-styryl)piperidine | 68% | acs.org |
| Linear amino-aldehydes | Cobalt(II) catalyst | Substituted piperidines | Good | nih.gov |
Reductive Amination and Mannich Condensation Strategies for Piperidone and Piperidine Scaffolds
Reductive amination is a cornerstone of amine synthesis and is widely applied to the formation of piperidine rings. researchgate.net The process typically involves the condensation of a dicarbonyl compound or a keto-aldehyde with an amine, followed by the reduction of the resulting cyclic imine or enamine in situ. A common variation is the intramolecular reductive amination of amino-aldehydes or amino-ketones. researchgate.net A convenient one-pot procedure for the N-alkylation of existing piperidines involves reacting the secondary amine with an aldehyde in the presence of a reducing agent like borane-pyridine complex (BAP), which is a less toxic alternative to sodium cyanoborohydride. tandfonline.comtandfonline.com
The Mannich reaction is another classical and highly effective method, particularly for the synthesis of 4-piperidones. nih.govsciencemadness.org This three-component condensation involves an amine (like ammonium (B1175870) acetate), a ketone (such as ethyl-methyl ketone), and two equivalents of an aldehyde. nih.gov Using glacial acetic acid as a solvent has been shown to improve reaction rates and yields significantly. sciencemadness.org More advanced, stereoselective three-component Mannich reactions have been developed, inspired by biosynthetic pathways, to create complex, multi-substituted chiral piperidines. rsc.orgrsc.orgrsc.org
Table 2: Representative Reductive Amination of Piperidines with Aldehydes using Borane-Pyridine
| Piperidine | Aldehyde | Product | Reference |
|---|---|---|---|
| Piperidine | Benzaldehyde | N-Benzylpiperidine | tandfonline.comtandfonline.com |
| 4,4-Dimethylpiperidine | 4-Chlorobenzaldehyde | N-(4-Chlorobenzyl)-4,4-dimethylpiperidine | tandfonline.comtandfonline.com |
Stereoselective and Enantioselective Synthesis of Chiral Piperidine Derivatives
The biological activity of piperidine-containing molecules is often dependent on their stereochemistry, driving the development of methods for asymmetric synthesis. nih.gov Chiral piperidines can be accessed through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chemo-enzymatic approaches. rsc.orgumich.edu
One powerful method involves the catalytic asymmetric dearomatization of pyridines. For example, a rhodium-catalyzed asymmetric reductive Heck reaction between an aryl boronic acid and a partially reduced pyridine (B92270) derivative can produce 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding chiral piperidines. nih.govacs.org Similarly, copper(I) catalysis can be used for the enantioselective borylation of 1,2-dihydropyridines, yielding chiral 3-boryl-tetrahydropyridines that are versatile intermediates for a range of piperidine derivatives. acs.org Chemo-enzymatic cascades, combining amine oxidases and ene-imine reductases, have also proven effective for converting N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov
Table 3: Examples of Enantioselective Piperidine Synthesis
| Strategy | Catalyst/Reagent | Product Type | Stereoselectivity | Reference |
|---|---|---|---|---|
| Asymmetric Reductive Heck | Rh-catalyst | 3-Aryl-tetrahydropyridines | High ee | nih.govacs.org |
| Dearomatization/Borylation | Cu(I)-catalyst / QuinoxP* ligand | 3-Boryl-tetrahydropyridines | Up to 99% ee | acs.org |
| Chemo-enzymatic Dearomatization | Amine Oxidase / Ene-Imine Reductase | 3-Substituted piperidines | High dr & ee | nih.gov |
| Intramolecular Cyclization | Chiral Phosphoric Acid | Functionalized chiral piperidines | Up to 93% ee | umich.edu |
Modern Catalytic Methods for Piperidine Construction
Modern organic synthesis has introduced a variety of novel catalytic systems for constructing the piperidine ring with high efficiency and selectivity. These methods often employ transition metals like palladium, gold, rhodium, or iridium. nih.govorganic-chemistry.org
Palladium-catalyzed intramolecular hydroamination of unactivated alkenes can proceed at room temperature, offering a mild route to piperidines. organic-chemistry.org Gold-catalyzed intramolecular hydroamination of allenes is another effective technique for the enantioselective formation of vinyl piperidines. organic-chemistry.org A significant advance combines biocatalytic C-H oxidation with nickel-catalyzed radical cross-coupling, creating a modular way to build complex piperidines by first selectively functionalizing the ring and then forming new carbon-carbon bonds. news-medical.net Furthermore, iodine-catalyzed Csp³–H amination under visible light provides a selective route to piperidines through a radical C–H functionalization and C–N bond formation cascade. acs.org The hydrogenation of pyridine derivatives remains a fundamental and widely used catalytic method, with modern catalysts based on rhodium or palladium on carbon enabling the reaction under milder conditions and with high yields. organic-chemistry.orgchemicalbook.com
Introduction of the Thienylsulfonyl Moiety onto the Piperidine Nitrogen
Once the 4-methylpiperidine core is synthesized, typically through the catalytic hydrogenation of 4-methylpyridine (B42270), the final step is the attachment of the 2-thienylsulfonyl group to the piperidine nitrogen. chemicalbook.com This transformation creates a sulfonamide linkage, a common and stable functional group in medicinal chemistry.
Sulfonylation Reactions Utilizing Thiophene (B33073) Sulfonyl Chlorides
The most direct and common method for forming the N-sulfonyl bond is the reaction of the secondary amine, 4-methylpiperidine, with 2-thiophenesulfonyl chloride. This is a standard nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran. The base serves to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.
The general reaction scheme is as follows: 4-methylpiperidine attacks the electrophilic sulfur center of 2-thiophenesulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent loss of the chloride leaving group yields the protonated sulfonamide, which is then deprotonated by the base to afford the final product, 4-Methyl-1-(2-thienylsulfonyl)piperidine. While specific literature for this exact molecule is sparse, the procedure is a well-established, high-yielding transformation in organic synthesis. durham.ac.uk
Table 4: Representative Sulfonylation Reaction
| Amine | Sulfonyl Chloride | Base | Solvent | Product |
|---|
Strategies for Orthogonal Protection and Deprotection in Sulfonylation
In the multi-step synthesis of complex molecules containing the this compound scaffold, the use of orthogonal protecting groups is crucial. These groups allow for the selective modification of one functional group in the presence of others that might otherwise react under the same conditions. The sulfonamide nitrogen of the piperidine is itself a protecting group for the amine, being generally stable to a range of reaction conditions. youtube.com
A key challenge in sulfonamide synthesis is the selective deprotection of the sulfonamide in the presence of other sensitive functionalities. The phenylsulfonyl group, for instance, can be removed under reducing conditions. In one documented case, a phenylsulfonyl group was cleanly removed from a piperazine (B1678402) nitrogen in the presence of both N-Boc (tert-butyloxycarbonyl) and O-Bn (benzyl) protecting groups using magnesium and methanol (B129727). nih.gov This demonstrates an orthogonal strategy where the sulfonamide can be cleaved while acid-labile (Boc) and hydrogenolysis-labile (Bn) groups remain intact.
In the context of solid-phase peptide synthesis (SPPS), the Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used to protect the alpha-amino group of amino acids. Its removal is typically achieved with a secondary amine base like piperidine. acsgcipr.orgsemanticscholar.org Interestingly, 4-methylpiperidine has been demonstrated as a viable and efficient alternative to piperidine for Fmoc deprotection, showing comparable yields and purities in the synthesis of various peptides. semanticscholar.orgresearchgate.net This highlights a scenario where a derivative of the core piperidine structure is itself used as a key reagent in a protection/deprotection strategy.
The following table summarizes some orthogonal protecting group strategies relevant to sulfonamide synthesis:
| Protecting Group | Moiety Protected | Deprotection Conditions | Orthogonal To |
| Phenylsulfonyl | Amine | Mg/MeOH | Boc, Bn |
| Boc (tert-butyloxycarbonyl) | Amine | Trifluoroacetic Acid (TFA) | Phenylsulfonyl, Fmoc |
| Fmoc (9-fluorenylmethoxycarbonyl) | Amine | Piperidine or 4-Methylpiperidine | Boc, Trityl |
| PMC (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | Amine | 33% HBr in Acetic Acid | Grignard reagents |
Synthetic Routes for Methylation at the Piperidine 4-Position
The introduction of a methyl group at the 4-position of the piperidine ring can be achieved through various synthetic strategies. A common and industrially viable method involves the catalytic hydrogenation of 4-methylpyridine. This precursor is readily available and can be reduced to 4-methylpiperidine in high yield using catalysts such as ruthenium-platinum on a carbon support. guidechem.comchemicalbook.com The reaction is typically carried out in a solvent like methanol under hydrogen pressure. guidechem.com
Another strategy starts from 4-piperidone (B1582916), a versatile intermediate. youtube.com The 4-piperidone can be subjected to a Wittig reaction with a methyl-bearing ylide, such as methyltriphenylphosphonium (B96628) bromide, to introduce the methyl group as part of a methylene (B1212753) functionality (4-methylenepiperidine). Subsequent reduction of the exocyclic double bond would yield the desired 4-methylpiperidine. The synthesis of 4-methylenepiperidine (B3104435) itself can be accomplished from N-protected 4-piperidones, for example, N-benzyl or N-Boc protected piperidin-4-one. google.comgoogle.com
Direct methylation of a pre-formed piperidine ring is also a viable, though potentially less regioselective, approach. The direct C-H functionalization of N-protected piperidines offers a modern route to substituted derivatives. nih.gov For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can lead to functionalization at various positions of the piperidine ring, with the site-selectivity being controlled by the choice of both the catalyst and the nitrogen protecting group. nih.gov While this provides a pathway to various substituted piperidines, achieving selective methylation solely at the 4-position would require careful optimization of the directing groups and reaction conditions.
A classical approach to constructing the 4-substituted piperidine ring is through a Dieckmann condensation. This involves the intramolecular cyclization of a diester, which can be formed from the double Michael addition of a primary amine to two equivalents of an acrylate (B77674) ester. google.com Subsequent hydrolysis and decarboxylation of the resulting β-ketoester can lead to a 4-piperidone, which can then be converted to 4-methylpiperidine as described above.
The following table outlines key synthetic strategies for obtaining 4-methylpiperidine:
| Starting Material | Key Transformation(s) | Reagents/Catalysts |
| 4-Methylpyridine | Catalytic Hydrogenation | Ru/Pt on Carbon, H₂ |
| 4-Piperidone | Wittig Reaction & Reduction | CH₃P(Ph)₃Br, Base; H₂/Catalyst |
| N-Protected Piperidine | Direct C-H Functionalization | Rhodium Catalyst, Methylating Agent |
| Primary Amine & Acrylate | Michael Addition & Dieckmann Condensation | Base |
Novel and Sustainable Chemical Approaches for the Synthesis of this compound
In recent years, the development of more sustainable and efficient synthetic methodologies has become a major focus in chemical research. These principles are applicable to the synthesis of this compound, aiming to reduce waste, energy consumption, and the use of hazardous materials.
Continuous Flow Synthesis Adaptations
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. purdue.edunih.gov The synthesis of sulfonamides is well-suited to flow chemistry adaptations. For instance, the reaction of sulfonyl chlorides with amines, the core transformation for creating the target molecule, can be performed in a flow reactor. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. nih.gov
The synthesis of aryl sulfonyl chlorides, the precursor to the thiophene moiety, has been successfully demonstrated in a continuous flow system using multiple continuous stirred-tank reactors (CSTRs). researchgate.net This approach allows for the safe handling of reactive reagents like chlorosulfonic acid on a larger scale.
Furthermore, multi-step continuous flow syntheses have been developed for complex sulfur-containing heterocycles, demonstrating the potential for integrating several reaction steps into a single, automated process. purdue.edunih.gov A hypothetical continuous flow synthesis of this compound could involve the in-line generation of 2-thiophenesulfonyl chloride followed by its immediate reaction with 4-methylpiperidine in a subsequent reactor module.
Green Chemistry Principles in Piperidine Sulfonamide Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bohrium.com Several of these principles can be applied to the synthesis of this compound.
One promising area is the use of greener solvents. Traditional sulfonylation reactions often employ chlorinated solvents or polar aprotic solvents like DMF. Research has shown that water can be an effective medium for certain sulfonylation reactions, such as the sulfonylation of alkynylcarbonyl compounds with sodium sulfinates. rsc.org The use of recyclable ionic liquids as both solvent and nucleophilic reagent for reactions involving sulfonate esters also represents a green alternative. organic-chemistry.org
Mechanochemistry, which involves conducting reactions by grinding solids together, often in the absence of a solvent, is another powerful green chemistry tool. rsc.org A three-component mechanochemical synthesis of aromatic sulfonamides has been developed, reacting an aryl bromide or carboxylic acid with an amine and a sulfur dioxide source under palladium catalysis. rsc.orgrsc.orgresearchgate.net This solvent-free approach significantly reduces waste and can lead to high yields.
The use of catalysts is a cornerstone of green chemistry. The catalytic hydrogenation of 4-methylpyridine to 4-methylpiperidine is an example of a highly efficient and atom-economical process. guidechem.com Furthermore, developing catalyst- and solvent-free methods, such as the hydrosulfonylation of alkenes with sulfinates under certain conditions, represents a significant step towards more sustainable chemical synthesis. researchgate.net
The following table highlights some green chemistry approaches applicable to the synthesis of the target compound and its intermediates:
| Green Chemistry Approach | Application in Synthesis | Advantages |
| Continuous Flow | Sulfonamide formation, sulfonyl chloride synthesis | Enhanced safety, scalability, process control |
| Green Solvents | Sulfonylation reactions | Reduced toxicity and environmental impact (e.g., water) |
| Mechanochemistry | Three-component sulfonamide synthesis | Solvent-free, reduced waste, high efficiency |
| Catalysis | Hydrogenation of pyridine precursors | High atom economy, efficiency |
Molecular Design and Structure Activity Relationship Sar Studies of 4 Methyl 1 2 Thienylsulfonyl Piperidine Derivatives
Conformational Analysis of the 4-Methylpiperidine (B120128) Ring System
The piperidine (B6355638) ring, a ubiquitous scaffold in medicinal chemistry, typically adopts a stable chair conformation to minimize steric and torsional strain. nih.govacs.org In the case of 4-Methyl-1-(2-thienylsulfonyl)piperidine, the 4-methylpiperidine ring system is the conformational anchor of the molecule. The puckering parameters of similar methylpiperidine rings confirm the adoption of a chair conformation. nih.gov
The substituent at the 4-position, a methyl group, can exist in either an axial or an equatorial orientation. There is a strong conformational preference for the methyl group to occupy the more sterically favorable equatorial position. Low-temperature 13C NMR studies on 4-methylpiperidine have quantified this preference, showing a conformational free energy difference (–ΔG°) of 1.93 ± 0.02 kcal/mol, which heavily favors the equatorial conformer. rsc.org This conformational lock has significant implications for how the molecule presents its other functional groups for interaction with a biological target.
Table 1: Conformational Energy Data for the 4-Methylpiperidine Ring
| Parameter | Value | Significance | Reference |
| Preferred Conformation | Chair | Minimizes ring strain. | nih.govacs.org |
| Methyl Group Orientation | Equatorial (preferred) | Avoids 1,3-diaxial steric interactions. | rsc.org |
| Free Energy Difference (ΔG°) | 1.93 ± 0.02 kcal/mol | Quantifies the high stability of the equatorial conformer over the axial one. | rsc.org |
Influence of the 4-Methyl Group on Bioactivity and Molecular Recognition
The 4-methyl group, while seemingly simple, can profoundly influence the bioactivity and molecular recognition of piperidine-based ligands. Its primary roles include acting as a steric modulator and restricting the conformational flexibility of the piperidine ring.
SAR studies on various piperidine-containing compounds have demonstrated that a 4-methyl substituent can enhance biological potency and selectivity. For instance, in a series of opioid receptor antagonists, the presence of a 4-methyl group was found to increase antagonist potency compared to analogues lacking this substituent. acs.org In another context, derivatives of piperine (B192125) featuring a 4-methyl-substituted piperidine ring showed high inhibitory activity for monoamine oxidase B (MAO-B). acs.org
The methyl group can achieve this by:
Providing Optimal Steric Bulk: The group can fit into a specific hydrophobic pocket within a receptor's binding site, leading to enhanced affinity.
Inducing a Bioactive Conformation: By locking the piperidine ring in a specific chair conformation with an equatorial substituent, it orients the rest of the molecule (i.e., the 1-thienylsulfonyl moiety) in a defined spatial orientation, which may be optimal for receptor binding.
Altering Lipophilicity: The addition of a methyl group slightly increases the molecule's lipophilicity, which can influence its pharmacokinetic properties and ability to cross biological membranes.
Studies on 4-(m-hydroxyphenyl)piperidine analogues have also shown that a methyl group at the R4 position can lead to an energy-accessible phenyl equatorial conformation that produces antagonism, highlighting the subtle but critical role of this substituent in determining the pharmacological outcome. nih.gov
Impact of the 1-Thienylsulfonyl Moiety on Ligand-Receptor Interactions
The 1-thienylsulfonyl moiety is a composite functional group where both the sulfonyl bridge and the thiophene (B33073) ring play distinct and crucial roles in mediating interactions with biological targets.
The sulfonyl group (–SO2–) is a key structural element in many pharmacologically active molecules. Its primary contributions to ligand-receptor interactions stem from its electronic and steric properties.
Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, capable of forming crucial interactions with hydrogen bond donor residues (e.g., arginine, lysine, or asparagine) in a receptor's binding site.
Polar Interactions: The significant dipole moment of the sulfonyl group allows it to engage in favorable polar and electrostatic interactions within the binding pocket.
Structural Rigidity: The tetrahedral geometry of the sulfur atom provides a rigid link between the piperidine ring and the thiophene heterocycle, which can help to pre-organize the ligand into a conformation suitable for binding, thus reducing the entropic penalty upon binding.
Studies on sulfonylurea receptors (SUR) have demonstrated that the sulfonylurea moiety significantly contributes to binding affinity for various receptor subtypes. nih.gov Linking a urea (B33335) group to a sulfonic acid, for example, was shown to increase affinity for SUR1, SUR2A, and SUR2B receptors, underscoring the importance of the sulfonyl group in anchoring the ligand. nih.gov Furthermore, sulfonyl groups, particularly as sulfonyl fluorides, have been developed as covalent warheads that can react with nucleophilic amino acid residues in a binding pocket, offering a strategy for achieving high potency and prolonged duration of action. nih.gov
Thiophene is considered a "privileged pharmacophore" in medicinal chemistry due to its frequent appearance in approved drugs and its versatile chemical properties. nih.goveprajournals.com In the context of this compound, the thiophene ring serves several functions.
Bioisosteric Replacement: The thiophene ring is often used as a bioisostere for a phenyl ring. nih.gov This substitution can modulate the molecule's electronic distribution, lipophilicity, and metabolic profile while maintaining a similar size and shape, which is crucial for fitting into a binding site.
Aromatic and Hydrophobic Interactions: The aromatic nature of the thiophene ring allows it to participate in π-π stacking, cation-π, and hydrophobic interactions with aromatic or aliphatic amino acid residues in the receptor.
Modulation of Physicochemical Properties: The presence of the sulfur heteroatom differentiates thiophene from benzene. The sulfur atom can act as a weak hydrogen bond acceptor and alters the ring's electronic properties, influencing its interaction with the receptor and its metabolic stability. nih.gov Thiophene and its derivatives are known to possess a wide array of biological activities, including anti-inflammatory and antimicrobial effects, further establishing their importance as a pharmacophore. eprajournals.comresearchgate.net
Table 2: Pharmacophoric Contributions of Key Moieties
| Moiety | Key Feature | Potential Interactions | Reference |
| Sulfonyl Group | Hydrogen Bond Acceptor | Forms H-bonds with receptor amino acids. | nih.gov |
| Rigid Linker | Reduces conformational entropy upon binding. | nih.gov | |
| Thiophene Ring | Aromatic System | π-π stacking, hydrophobic interactions. | nih.gov |
| Bioisostere of Phenyl | Modulates electronics and metabolism. | nih.goveprajournals.com | |
| Sulfur Heteroatom | Can act as a weak H-bond acceptor. | nih.gov |
Rational Design Principles for Analogues of this compound
Based on the SAR principles derived from the individual components, several rational design strategies for novel analogues can be proposed to optimize potency, selectivity, and pharmacokinetic profiles.
Modification of the Thiophene Ring: Introducing substituents at the 3-, 4-, or 5-positions of the thiophene ring can probe for additional binding interactions and modulate the electronic properties of the ring system. Electron-donating or electron-withdrawing groups could be used to fine-tune the ring's reactivity and interaction potential.
Exploration of Piperidine Substitution: While the 4-methyl group is a valuable anchor, exploring other small alkyl groups (e.g., ethyl, cyclopropyl) at this position could further optimize steric interactions. Additionally, substitution at the 3-position could be investigated to alter the conformational landscape and introduce new interaction points.
Bioisosteric Replacement of the Thiophene Ring: Replacing the thiophene with other five- or six-membered heterocycles (e.g., furan, pyridine (B92270), thiazole) could identify alternative scaffolds with improved binding or pharmacokinetic properties. researchgate.net
Alteration of the Sulfonyl Linker: While the sulfonyl group is a potent interacting moiety, replacing it with other linkers such as an amide or a reversed sulfonamide could change the geometry and hydrogen-bonding pattern of the molecule, potentially leading to altered selectivity or activity.
Stereochemical Considerations and Enantiomeric Purity in Structure-Activity Profiles
While this compound itself is achiral, the introduction of another substituent on the piperidine ring (at a position other than 1 or 4) or on a side chain would create one or more chiral centers. In such cases, stereochemistry becomes a critical factor in determining the pharmacological profile.
It is well-documented that enantiomers of a chiral drug can exhibit significantly different potencies and even different pharmacological activities (e.g., agonist versus antagonist). For example, studies on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives showed that the S-(+) enantiomers possessed strong analgesic (agonist) activity, whereas the R-(-) enantiomers displayed narcotic antagonist activity. nih.gov This enantioselectivity arises from the three-dimensional arrangement of functional groups, which dictates how the molecule fits into the chiral environment of a receptor binding site.
Therefore, for any chiral analogue of this compound, it is imperative to:
Synthesize or separate the individual enantiomers.
Determine the absolute configuration of each enantiomer.
Evaluate their biological activity independently to establish a clear stereochemical-activity relationship.
Failing to do so can lead to misleading SAR data and a poor understanding of the true pharmacophore, as the activity of one enantiomer may mask or confound the activity (or lack thereof) of the other.
Theoretical and Computational Chemistry Investigations of 4 Methyl 1 2 Thienylsulfonyl Piperidine
Future Directions and Emerging Research Opportunities for 4 Methyl 1 2 Thienylsulfonyl Piperidine
Exploration of Undiscovered Biological Activities and Target Spaces
The chemical architecture of 4-Methyl-1-(2-thienylsulfonyl)piperidine suggests a multitude of potential biological activities that remain to be explored. The piperidine (B6355638) scaffold is a well-established pharmacophore present in a wide array of approved drugs, exhibiting activities ranging from analgesia to antipsychotic effects. mdpi.comnih.gov The 4-methyl substitution, in particular, has been investigated in the context of analgesic compounds targeting the µ-opioid receptor. tandfonline.com
Furthermore, the sulfonylpiperidine moiety has been identified as a novel class of antibacterial agents that inhibit Gram-positive thymidylate kinase (TMK), an essential enzyme for bacterial DNA synthesis. nih.gov This presents a compelling avenue for investigating this compound as a potential antibacterial agent, particularly in an era of growing antibiotic resistance. The thienyl group, a bioisostere of the phenyl ring, is a common feature in many kinase inhibitors and other therapeutic agents, often contributing to enhanced potency and improved pharmacokinetic properties.
Beyond these established areas, the unique combination of these three fragments could lead to interactions with novel or underexplored biological targets. The field of targeted covalent inhibitors is expanding, with sulfonyl-based warheads being used to engage with amino acid residues beyond cysteine, such as tyrosine, lysine, and histidine. rsc.org Future research could, therefore, focus on screening this compound and its derivatives against a broad panel of enzymes and receptors to identify unforeseen biological activities. High-throughput screening campaigns against diverse target classes, including G-protein coupled receptors (GPCRs), ion channels, and various enzyme families, will be instrumental in uncovering the full therapeutic potential of this chemical scaffold.
| Structural Moiety | Known Biological Activities of Analogs | Potential Undiscovered Targets |
| 4-Methylpiperidine (B120128) | Analgesia (µ-opioid receptor modulation) tandfonline.com | Other GPCRs, Ion Channels |
| Sulfonylpiperidine | Antibacterial (Thymidylate Kinase Inhibition) nih.gov | Other kinases, Proteases |
| 2-Thienylsulfonyl | Kinase Inhibition, Anticancer | Covalent enzyme inhibition (non-cysteine targets) |
Development of Advanced Synthetic Methodologies for Increased Scalability and Diversity
To fully explore the therapeutic potential of this compound, the development of advanced and efficient synthetic methodologies is paramount. Traditional batch synthesis approaches can be time-consuming and difficult to scale. Modern techniques such as flow chemistry offer significant advantages for the synthesis of sulfonamides and their precursors. flemingcollege.cagoogle.com Continuous flow reactors can provide better control over reaction parameters, leading to higher yields, improved safety, and the potential for automated synthesis. rsc.orgresearchgate.net
Diversity-oriented synthesis (DOS) represents another critical area for future development. nih.govnih.govcam.ac.ukpnas.org By creating large and structurally diverse libraries of this compound analogs, researchers can more effectively explore the structure-activity relationships (SAR) and identify compounds with optimized properties. nih.govnih.govcam.ac.ukpnas.org High-throughput experimentation (HTE) techniques, which involve the parallel synthesis and screening of small quantities of compounds, can significantly accelerate the drug discovery process. rug.nlnih.govrug.nl The application of HTE to the synthesis of N-sulfonylpiperidines would enable the rapid generation of extensive libraries for biological evaluation. nih.gov
Future synthetic efforts should focus on modular approaches that allow for the easy variation of all three components of the molecule: the piperidine core, the thienyl moiety, and the sulfonyl linker. This will facilitate the exploration of a wide range of chemical space and the fine-tuning of pharmacological properties.
| Synthetic Methodology | Advantages for this compound Research |
| Flow Chemistry | Increased scalability, improved safety, better reaction control. flemingcollege.cagoogle.comrsc.orgresearchgate.net |
| Diversity-Oriented Synthesis (DOS) | Generation of large, structurally diverse libraries for SAR studies. nih.govnih.govcam.ac.ukpnas.org |
| High-Throughput Experimentation (HTE) | Rapid synthesis and screening of analogs to accelerate discovery. rug.nlnih.govrug.nl |
Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of Analogues
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug design and discovery. nih.gov These computational tools can be leveraged to accelerate the design and optimization of this compound analogs. nih.gov Machine learning models can be trained on existing data for sulfonamides and piperidine-containing compounds to predict their biological activity, toxicity, and pharmacokinetic properties. nih.govnih.govcityu.edu.hkplos.orgresearchgate.net
In silico docking and molecular dynamics simulations can provide insights into the binding modes of these compounds with their biological targets, guiding the rational design of more potent and selective analogs. The use of AI and ML in this context can significantly reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources.
| AI/ML Application | Potential Impact on Research |
| Predictive Modeling | Forecasting bioactivity, toxicity, and ADMET properties of analogs. nih.govnih.govcityu.edu.hkplos.orgresearchgate.net |
| Generative Design | De novo design of novel compounds with desired characteristics. oncodesign-services.comchemrxiv.org |
| In Silico Optimization | Rational design of analogs with improved potency and selectivity. |
Creation of Innovative In Vitro Assay Systems for Deeper Mechanistic Understanding
A deeper understanding of the mechanism of action of this compound and its analogs will require the development and application of innovative in vitro assay systems. Traditional biochemical assays, while useful, may not fully capture the complexity of cellular responses.
Label-free in vitro assays, such as those based on dynamic mass redistribution (DMR) or impedance measurements, offer a more holistic view of cellular responses to compound treatment. nih.govnih.goveuropeanpharmaceuticalreview.comresearchgate.net These technologies can be particularly valuable for studying the pharmacology of GPCRs, which are potential targets for piperidine-containing compounds. nih.govnih.goveuropeanpharmaceuticalreview.comresearchgate.netbohrium.com
Biosensor-based assays can provide real-time kinetic data on enzyme inhibition or receptor binding, offering a more detailed understanding of the compound's mechanism of action. acs.orgnih.govmdpi.comnih.gov This can be particularly useful for studying the kinetics of potential thymidylate kinase inhibitors. acs.orgnih.govmdpi.comnih.gov
Furthermore, the use of organ-on-a-chip models can provide a more physiologically relevant context for in vitro studies. nih.govresearchgate.netnih.govresearchgate.net These microfluidic devices can be used to create miniaturized, functional models of human organs, allowing for the investigation of compound efficacy and toxicity in a more predictive manner. nih.govresearchgate.netnih.govresearchgate.net For example, a "kinase inhibitor library screen on a 3D angiogenesis assay" has been demonstrated using an organ-on-a-chip system, highlighting the potential for this technology in evaluating compounds like this compound. nih.govresearchgate.net
| In Vitro Assay System | Application for Mechanistic Studies |
| Label-Free Assays (e.g., DMR, Impedance) | Holistic profiling of cellular responses, especially for GPCRs. nih.govnih.goveuropeanpharmaceuticalreview.comresearchgate.netbohrium.com |
| Biosensor-Based Assays | Real-time kinetic analysis of enzyme inhibition and receptor binding. acs.orgnih.govmdpi.comnih.gov |
| Organ-on-a-Chip Models | Phenotypic screening and mechanistic studies in a physiologically relevant context. nih.govresearchgate.netnih.govresearchgate.net |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-Methyl-1-(2-thienylsulfonyl)piperidine with high purity?
- Methodological Answer : The synthesis typically involves sulfonylation of 4-methylpiperidine with 2-thienylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Critical parameters include:
- Reagent stoichiometry : Excess sulfonyl chloride (1.2–1.5 eq.) ensures complete substitution of the piperidine nitrogen .
- Temperature control : Reactions are performed at 0–5°C to minimize side reactions like sulfone oxidation or thienyl ring decomposition .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the product. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR spectroscopy : and NMR (CDCl or DMSO-d) reveal sulfonyl group integration (δ ~3.5 ppm for SO-N) and thienyl proton splitting patterns (δ 6.8–7.4 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 286.08) and fragmentation patterns (e.g., loss of SO at m/z 206) .
- Computational modeling : DFT calculations (B3LYP/6-31G**) predict electronic properties like HOMO-LUMO gaps and sulfonyl group charge distribution .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from:
- Impurity profiles : Trace thienyl oxidation byproducts (e.g., sulfones) can skew bioassay results. Use preparative HPLC to isolate pure fractions and retest .
- Solvent effects : Activity may vary in polar vs. nonpolar media. Conduct parallel assays in DMSO/PBS and ethanol/water mixtures to assess solvent-dependent behavior .
- Receptor binding assays : Validate target specificity using competitive binding studies with known inhibitors (e.g., radiolabeled ligands for σ receptors) .
Q. How can researchers optimize the regioselectivity of electrophilic substitutions on the thienyl ring in this compound?
- Methodological Answer : The 2-thienyl group’s electron-deficient nature (due to sulfonyl electron withdrawal) directs electrophiles to the 5-position. To enhance selectivity:
- Lewis acid catalysis : Use BF-OEt to stabilize transition states during nitration or halogenation .
- Protecting group strategies : Temporarily block the sulfonyl group with tert-butyloxycarbonyl (Boc) to alter electronic effects .
- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC and quench at intermediate timepoints to isolate kinetic products .
Q. What computational and experimental approaches validate the compound’s potential as a CNS drug candidate?
- Methodological Answer :
- Blood-brain barrier (BBB) permeability : Predict logBB values using Molinspiration or SwissADME. Validate with in vitro BBB models (e.g., MDCK-MDR1 cell monolayers) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Key metabolites often result from piperidine N-demethylation or thienyl ring hydroxylation .
- Toxicity screening : Use zebrafish embryos for acute toxicity (LC) and Ames tests for mutagenicity .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale syntheses of this compound?
- Answer : Scalability issues often stem from:
- Exothermic sulfonylation : Use jacketed reactors with controlled cooling (0–5°C) and gradual reagent addition .
- Byproduct formation : Introduce scavenger resins (e.g., polymer-bound dimethylamine) to trap unreacted sulfonyl chloride .
- Workflow optimization : Switch from column chromatography to fractional crystallization (ethyl acetate/hexane) for cost-effective purification .
Q. What advanced spectroscopic techniques differentiate polymorphic forms of this compound?
- Answer :
- PXRD : Compare diffraction patterns (e.g., Form I vs. Form II) to identify crystalline phases .
- Solid-state NMR : CP/MAS detects hydrogen-bonding variations between sulfonyl and piperidine groups .
- DSC/TGA : Monitor melting points and decomposition profiles to assess thermal stability of polymorphs .
Theoretical and Framework-Based Questions
Q. How does the sulfonyl-thienyl motif influence the compound’s interaction with biological targets?
- Answer : The sulfonyl group acts as a hydrogen-bond acceptor, while the thienyl ring engages in π-π stacking with aromatic residues (e.g., tyrosine in enzyme active sites). Molecular dynamics simulations (AMBER force field) show:
- Enhanced binding affinity when the sulfonyl group aligns with polar pockets .
- Conformational flexibility of the piperidine ring enables adaptation to hydrophobic cavities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
